molecular formula C8H13Br B8687096 1-Bromo-oct-3-yne CAS No. 61685-28-7

1-Bromo-oct-3-yne

Cat. No.: B8687096
CAS No.: 61685-28-7
M. Wt: 189.09 g/mol
InChI Key: FKOZVQGQTAPSID-UHFFFAOYSA-N
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Description

1-Bromo-oct-3-yne is a useful research compound. Its molecular formula is C8H13Br and its molecular weight is 189.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

61685-28-7

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-bromooct-3-yne

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-4,7-8H2,1H3

InChI Key

FKOZVQGQTAPSID-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of oct-3-yn-1-ol (1.26 g, 10.0 mmol) in DMF (25 mL) was added triphenylphosphine (2.92 g, 11.2 mmol). The solution was cooled to 0° C. and NBS (1.92 g, 10.8 mmol) was added in portions. After stirring for 30 min at room temperature, the reaction was quenched with methanol (1 mL). The solution was diluted with ether (150 mL), washed with water, saturated aqueous NaHCO3 and brine successively. The organic layer was dried and concentrated. The residue was purified by flash chromatography on silica gel, eluting with hexane to afford 1-bromo-oct-3-yne (1.35 g, 71%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.40 (2H, d, J=7.2 Hz), 2.78 (2H, m), 2.15 (2H, m), 1.22 (4H, m), 0.88 (3H, t, J=6.9 Hz); 13C NMR (75 MHz, CDCl3) δ 82.83, 77.05, 31.18, 30.63, 23.68, 22.20, 18.67, 13.89.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

Triphenylphosphonium dibromide (36.8 g, 87.2 mmol) was suspended in diethyl ether at -20° C. and a solution of 3-octyne-1-ol (10.0 g, 79.2 mmol) was added dropwise over a twenty minute period. The mixture was allowed to stir overnight. The mixture was poured into ice-water and solids precipitated which were collected by filtration. The organic layer was separated, washed with 1N aqueous sodium hydroxide, water and dried over magnesium sulfate. The organic layer was then filtered and concentrated in vacuo to give a residue which was taken up in hexanes, filtered to remove undissolved material and concentrated to give 1-bromo-3-octyne as an orange oil (14.2 g, 96%). 1H NMR (300 MHZ) spectral data were consistent with the desired bromide (plus a trace of triphenylphosphine), and the crude product was used directly in the next step.
Name
Triphenylphosphonium dibromide
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

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